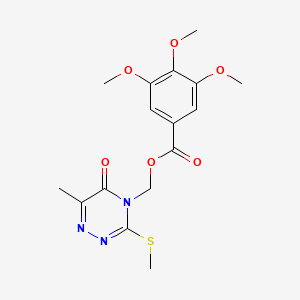

amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione CAS No. 338772-53-5](/img/structure/B2697056.png)

1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which this compound is, is a topic of ongoing research . Various methods of synthesizing related compounds have been reported .科学的研究の応用

Synthesis and Chemical Properties

One foundational aspect of research involving pyrrole derivatives centers on their synthesis. For instance, studies have highlighted methods for synthesizing pyrrole-2,5-dione derivatives and their utility as building blocks in chemical syntheses. These compounds are notable for their role in creating cyclic imides and pyrrolidines, which are valuable in peptide synthesis and as protective groups in organic chemistry (Barany et al., 2005). Additionally, research has delved into the equilibrium geometry, vibrational spectra, and electronic structure of certain Mannich bases, providing insights into their antioxidant activity and molecular behavior (Boobalan et al., 2014).

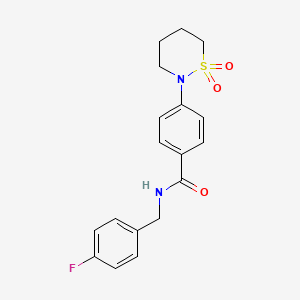

Anticancer and Biological Activities

Pyrrole derivatives are under investigation for their potential anticancer properties. For example, specific pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are crucial in cancer progression. These compounds exhibit mechanisms that could potentially inhibit tumor growth and induce apoptosis in cancer cells, showcasing their therapeutic promise (Kuznietsova et al., 2019).

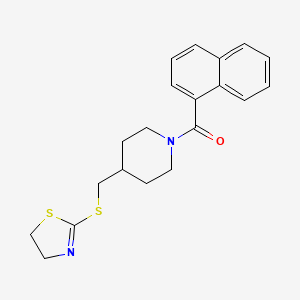

Corrosion Inhibition

Another application area is the utilization of pyrrole-2,5-dione derivatives as corrosion inhibitors. These compounds have demonstrated effectiveness in protecting materials, such as carbon steel, against corrosion in acidic environments. Their adsorption on material surfaces and subsequent formation of protective layers offer a valuable approach to enhancing material longevity and resistance to corrosive processes (Zarrouk et al., 2015).

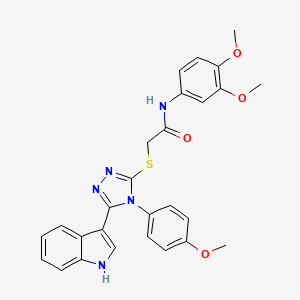

Material Science and Luminescence

In the realm of materials science, polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized, revealing their high luminescence and potential applications in optoelectronic devices. These polymers display strong fluorescence and quantum yields, suggesting their suitability for use in light-emitting diodes and other photonic technologies (Zhang & Tieke, 2008).

将来の方向性

特性

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-phenylsulfanylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3O2S/c1-23(15-12(18)7-10(9-22-15)17(19,20)21)24-14(25)8-13(16(24)26)27-11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLIFTKYZKYYPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C=C(C2=O)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2696974.png)

![3,9-dibenzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696978.png)

![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)

![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)